1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide
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Overview
Description
The compound “1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide” is a derivative of the [1,2,3]triazolo[4,5-d]pyrimidine class . These compounds are known for their potential in medical applications, particularly in cancer treatment .
Synthesis Analysis
The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves a three-step reaction sequence . This process engages five reactive centers (amide, amine, carbonyl, azide, and alkyne) and is considered atom-economical . The synthesis of a new heterocyclic system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .Molecular Structure Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Chemical Reactions Analysis
The reaction of the compound with various reagents results in the introduction of the corresponding carbon function into its 7-position . This substitution reaction forms the corresponding 7-substituted 3-methyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine .Scientific Research Applications
Synthesis of [1,2,3]Triazolo[4,5-d]Pyrimidines
The compound is used in the synthesis of [1,2,3]triazolo[4,5-d]pyrimidines, which are pharmaceutically active compounds . This process is particularly useful for the preparation of pharmaceutically active compounds .
Biological Evaluation of New Ring Systems
The compound is used in the synthesis and biological evaluation of new ring systems such as benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepine and its cycloalkane and cycloalkene condensed analogues . These new ring systems have been synthesized through a three-step reaction sequence .
Prediction of Anti-proliferation Effect
The compound is used in studies to predict the anti-proliferation effect of 1,2,3-TPD . This research can help to screen out efficient and novel drugs in the future .
Discovery of Potent USP28 Inhibitors
The compound is used in the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent USP28 inhibitors . Especially, compound 19 potently inhibited USP28 (IC50 = 1.10 ± 0.02 μmol/L, Kd = 40 nmol/L), showing selectivity over USP7 and LSD1 (IC50 > 100 μmol/L) .
Design and Synthesis of Novel c-Met Inhibitors
The compound is used in the design and synthesis of some novel 3H-[1,2,3]triazolo[4,5-d]pyrimidines as potential c-Met inhibitors . This is based on the structure of two c-Met inhibitors, PF-04217903 and JNJ-38877605 .
Development of New Heterocyclic Systems
The compound is used in the synthesis of 9H-benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone, a new heterocyclic system . This new system was achieved in a good yield using a retro Diels–Alder (RDA) procedure .
Mechanism of Action
Target of Action
The compound, also known as 1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide, has been identified to target Lysine specific demethylase 1 (LSD1) . LSD1 plays a pivotal role in regulating lysine methylation . The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors .
Mode of Action
The compound acts as a reversible LSD1 inhibitor . It shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . The compound’s interaction with LSD1 results in significant inhibition of LSD1’s activity . Docking studies indicated that the hydrogen interaction between the nitrogen atom in the pyridine ring and Met332 could be responsible for the improved activity .
Biochemical Pathways
The inhibition of LSD1 by the compound affects the lysine methylation process . This can lead to the inhibition of cancer proliferation and migration
Result of Action
When MGC-803 cells were treated with the compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability was also suppressed . This indicates that the compound has a significant inhibitory effect on the growth of certain cancer cells .
Future Directions
properties
IUPAC Name |
1-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4/c1-25-17-15(23-24-25)18(22-10-21-17)26-8-12(9-26)19(27)20-7-11-5-13(28-2)16(30-4)14(6-11)29-3/h5-6,10,12H,7-9H2,1-4H3,(H,20,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGFXLDVYSAIFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NCC4=CC(=C(C(=C4)OC)OC)OC)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(3,4,5-trimethoxybenzyl)azetidine-3-carboxamide |
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